Ethyl acetate-d8

Description

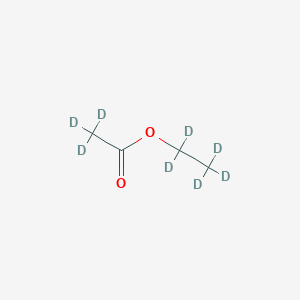

Structure

3D Structure

Properties

IUPAC Name |

1,1,2,2,2-pentadeuterioethyl 2,2,2-trideuterioacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2/c1-3-6-4(2)5/h3H2,1-2H3/i1D3,2D3,3D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEKOWRVHYACXOJ-AUOAYUKBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)OC([2H])([2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40584117 | |

| Record name | (~2~H_5_)Ethyl (~2~H_3_)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117121-81-0 | |

| Record name | (~2~H_5_)Ethyl (~2~H_3_)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl acetate-d8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethyl Acetate-d8: A Comprehensive Technical Guide for Advanced Analytical Applications

This guide provides an in-depth exploration of Ethyl Acetate-d8 (Perdeuterated Ethyl Acetate), a critical isotopically labeled solvent and internal standard for researchers, scientists, and professionals in drug development. We will delve into its fundamental properties, primary applications, and provide a detailed protocol for its use in Nuclear Magnetic Resonance (NMR) spectroscopy, a cornerstone technique in modern chemical analysis.

Introduction: The Significance of Deuteration in Analytical Chemistry

In the landscape of analytical chemistry, particularly in the realms of NMR spectroscopy and mass spectrometry, the substitution of hydrogen atoms with their heavier isotope, deuterium, offers a profound advantage. Deuterated solvents are rendered "invisible" in ¹H NMR spectra, thereby allowing for the unambiguous observation of the analyte's proton signals. Ethyl acetate-d8, with all eight of its hydrogen atoms replaced by deuterium, serves as an invaluable tool for such applications. Its chemical properties closely mimic that of its non-deuterated counterpart, ethyl acetate, a widely used solvent, making it an ideal choice for studies where the solvent's own signals would otherwise interfere with the analysis.

Core Identification and Physicochemical Properties

-

Chemical Name: 1,1,2,2,2-pentadeuterioethyl 2,2,2-trideuterioacetate[1]

-

Synonyms: Ethyl-d5 acetate-d3[2]

The key physicochemical properties of Ethyl Acetate-d8 are summarized in the table below:

| Property | Value | Source(s) |

| Molecular Weight | 96.15 g/mol | [1][3][4][5][6] |

| Density | 0.984 g/mL at 25 °C | |

| Boiling Point | 76.5 - 77.5 °C | [7] |

| Melting Point | -84 °C | [8] |

| Refractive Index | n20/D 1.369 | |

| Isotopic Purity | ≥99.5 atom % D | [5] |

| Appearance | Clear, colorless liquid | [7] |

Synthesis of Ethyl Acetate-d8: A Conceptual Overview

The industrial synthesis of standard ethyl acetate is primarily achieved through the Fischer esterification of ethanol and acetic acid.[8] For the synthesis of Ethyl Acetate-d8, a similar principle is applied, utilizing deuterated starting materials. The reaction involves the acid-catalyzed esterification of deuterated acetic acid (acetic acid-d4) with deuterated ethanol (ethanol-d6).

A generalized reaction scheme is as follows:

CD₃COOD + CD₃CD₂OD ⇌ CD₃COOCD₂CD₃ + D₂O (Acetic acid-d4) + (Ethanol-d6) ⇌ (Ethyl acetate-d8) + (Deuterium oxide)

This reaction is typically catalyzed by a strong acid and driven to completion by removing the deuterium oxide (heavy water) as it is formed.

Applications in Research and Drug Development

The utility of Ethyl Acetate-d8 in scientific research is multifaceted, primarily revolving around its isotopic purity.

High-Resolution NMR Spectroscopy

The most prominent application of Ethyl Acetate-d8 is as a solvent for NMR spectroscopy. The absence of protons in its structure eliminates solvent-derived signals from the ¹H NMR spectrum, providing a clear window for the observation of analyte signals.[9] This is particularly crucial when analyzing complex molecules or low-concentration samples, where solvent peaks could obscure important spectral information. The chemical shifts of residual protons in deuterated solvents are well-documented, aiding in the identification of impurities.[10]

Internal Standard for Mass Spectrometry

In quantitative mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), isotopically labeled compounds like Ethyl Acetate-d8 serve as excellent internal standards. Since its retention time is nearly identical to that of its non-deuterated analog, but its mass is significantly different (M+8), it can be added to a sample to accurately quantify the amount of unlabeled ethyl acetate. This is because the deuterated standard experiences the same sample preparation and ionization effects as the analyte, leading to more precise and accurate measurements.

Experimental Protocol: Sample Preparation for ¹H NMR Spectroscopy

This protocol outlines the standard procedure for preparing a sample for ¹H NMR analysis using Ethyl Acetate-d8 as the solvent.

Objective: To obtain a high-resolution ¹H NMR spectrum of a compound of interest.

Materials:

-

Compound of interest

-

Ethyl Acetate-d8 (≥99.5% isotopic purity)

-

NMR tube (5 mm)

-

Pipettes

-

Vortex mixer

Methodology:

-

Sample Weighing: Accurately weigh 5-10 mg of the compound of interest directly into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of Ethyl Acetate-d8 to the vial.

-

Dissolution: Gently vortex or sonicate the mixture until the sample is completely dissolved.

-

Transfer to NMR Tube: Using a pipette, transfer the solution to a 5 mm NMR tube.

-

Spectrometer Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Data Acquisition: Set up the desired NMR experiment (e.g., standard ¹H acquisition) and acquire the data.

Caption: Workflow for ¹H NMR sample preparation using Ethyl Acetate-d8.

Safety and Handling

Ethyl Acetate-d8 is a highly flammable liquid and vapor and causes serious eye irritation.[7] It may also cause drowsiness or dizziness.[7][11] Repeated exposure may cause skin dryness or cracking.[7]

Precautionary Measures:

-

Keep away from heat, sparks, open flames, and hot surfaces.[11]

-

Use in a well-ventilated area.[4]

-

Wear protective gloves, clothing, eye, and face protection.[4]

-

Store in a tightly closed container in a cool, well-ventilated place.[11]

-

Ground and bond container and receiving equipment to prevent static discharge.[4]

In case of eye contact, rinse cautiously with water for several minutes.[7] If inhaled, move the person to fresh air.[7] For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[3][4][5][11]

Conclusion

Ethyl Acetate-d8 is an indispensable tool for modern analytical chemistry. Its unique properties as a deuterated solvent make it a cornerstone for high-resolution NMR spectroscopy, enabling researchers to elucidate the structure of complex molecules with high fidelity. Furthermore, its application as an internal standard in mass spectrometry enhances the accuracy and reliability of quantitative analyses. A thorough understanding of its properties, applications, and safe handling procedures is paramount for its effective utilization in research and development.

References

-

ARMAR Isotopes. Ethyl acetate-d8 | 1X1ML | C4D8O2. [Link]

-

Chemos GmbH & Co. KG. Safety Data Sheet: Ethyl acetate. [Link]

-

ARMAR Isotopes. Ethyl acetate-d8 | 1X1ML | C4D8O2 - Safety Data Sheet. [Link]

-

Gregory K. Hodgson, et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics 2010, 29, 15, 3417–3419. [Link]

-

PubChem. Ethyl acetate-d8. [Link]

-

Doc Brown's Chemistry. ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation. [Link]

Sources

- 1. Ethyl acetate-d8 | C4H8O2 | CID 16213791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. geneseo.edu [geneseo.edu]

- 4. lgcstandards.com [lgcstandards.com]

- 5. fishersci.com [fishersci.com]

- 6. m.youtube.com [m.youtube.com]

- 7. armar-europa.de [armar-europa.de]

- 8. Ethyl acetate synthesis - chemicalbook [chemicalbook.com]

- 9. ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 11. chemos.de [chemos.de]

The Unseen Variable: A Technical Guide to the Isotopic Purity of Ethyl Acetate-d8 for High-Fidelity NMR

For researchers, scientists, and drug development professionals who rely on Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, reaction monitoring, and quantitative analysis, the quality of the deuterated solvent is paramount. This guide provides an in-depth technical exploration of the isotopic purity of Ethyl acetate-d8 (CD₃CO₂C₂D₅), a versatile solvent in organic chemistry. We will delve into the causality behind experimental choices for purity determination, establish self-validating protocols, and provide a comprehensive framework for ensuring the integrity of your NMR data.

The Significance of Isotopic Purity in NMR Spectroscopy

In ¹H NMR, the ideal deuterated solvent would be completely devoid of protons, rendering it "invisible" in the spectrum. However, even in highly enriched solvents, residual proton signals from incompletely deuterated solvent molecules (isotopologues) are present. The intensity of these residual signals is a direct measure of the solvent's isotopic purity. For sensitive applications, such as the analysis of low-concentration samples or quantitative NMR (qNMR), even minor proton-containing impurities can obscure signals of interest, lead to erroneous integration, and ultimately compromise the accuracy and reproducibility of experimental results.[1]

The isotopic purity of a deuterated solvent is typically expressed as "atom % D," which represents the percentage of deuterium atoms at the labeled positions. For instance, a common commercial specification for Ethyl acetate-d8 is 99.5 atom % D.[2] This seemingly high purity still implies the presence of residual protonated species that necessitate careful consideration.

Synthesis of Ethyl Acetate-d8 and the Genesis of Impurities

Understanding the synthetic route of Ethyl acetate-d8 is crucial for anticipating potential impurities. The most common method is the Fischer esterification of deuterated acetic acid with deuterated ethanol, catalyzed by a strong acid.

Reaction: CD₃COOD + CD₃CD₂OD --(H⁺)--> CD₃COOCD₂CD₃ + D₂O

This process, while effective, can introduce several types of impurities:

-

Isotopic Impurities: Incomplete deuteration of the starting materials (acetic acid-d4 and ethanol-d6) is the primary source of isotopic impurities. This results in a mixture of isotopologues of ethyl acetate with varying numbers of deuterium and hydrogen atoms. The most significant of these will be the CD₃CO₂CD₂CD₂H and CD₂HCO₂CD₂CD₃ species.

-

Chemical Impurities:

-

Unreacted Starting Materials: Residual deuterated acetic acid and ethanol may remain after purification.

-

By-products: Side reactions can lead to the formation of other esters or ethers.

-

Water (H₂O, HDO, D₂O): Water is a product of the esterification reaction and can be challenging to remove completely. Its presence is observable in the ¹H NMR spectrum.

-

Catalyst Residues: Traces of the acid catalyst may persist.

-

Contaminants from Handling and Storage: Introduction of atmospheric moisture or other volatile organic compounds can occur.

-

Quantitative NMR (qNMR) for the Determination of Isotopic Purity

Quantitative NMR (qNMR) is a powerful primary analytical method for determining the concentration and purity of substances.[3] Its key advantage lies in the direct proportionality between the integrated signal area and the number of nuclei responsible for that signal.[4] This allows for the accurate determination of isotopic purity without the need for a calibration curve of the analyte itself.

The Principle of qNMR for Isotopic Purity

The isotopic purity of Ethyl acetate-d8 can be determined by comparing the integral of the residual proton signals of the solvent with the integral of a certified internal standard of known concentration. The fundamental equation for qNMR analysis is:

Purity_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std

Where:

-

I = Integral of the signal

-

N = Number of protons giving rise to the signal

-

M = Molar mass

-

m = mass

-

Purity = Purity of the standard

For determining the isotopic purity of the solvent, we are interested in the mole fraction of the protonated isotopologues relative to the fully deuterated solvent.

Selection of a Suitable Internal Standard

The choice of an internal standard is critical for accurate qNMR. An ideal internal standard should possess the following characteristics:

-

High Purity: Certified reference materials (CRMs) are preferred.[5]

-

Chemical and Isotopic Stability: Should not react with the solvent or analyte and should be non-hygroscopic.

-

Simple ¹H NMR Spectrum: Preferably a sharp singlet to avoid signal overlap and simplify integration.

-

Chemical Shift in a Clear Region: The signal of the internal standard should not overlap with the signals of the analyte or any expected impurities.[6]

-

Solubility: Must be soluble in the deuterated solvent.

-

Known Molar Mass: For accurate weighing.

For Ethyl acetate-d8, Dimethyl terephthalate (DMTP) is a suitable internal standard. It is a stable solid with a high purity, and its ¹H NMR spectrum in many deuterated solvents shows two singlets: one for the aromatic protons and one for the methyl protons, which are in regions that do not typically overlap with the residual signals of ethyl acetate or common impurities.[7]

| Internal Standard | Structure | Key ¹H NMR Signals (in CDCl₃) | Rationale for Selection |

| Dimethyl terephthalate (DMTP) | C₆H₄(COOCH₃)₂ | ~8.1 ppm (s, 4H), ~3.9 ppm (s, 6H) | High purity, stable solid, sharp singlets in clear spectral regions. |

Experimental Protocol for qNMR Determination of Ethyl Acetate-d8 Isotopic Purity

This protocol provides a step-by-step methodology for the accurate determination of the isotopic purity of Ethyl acetate-d8 using Dimethyl terephthalate as an internal standard.

Sample Preparation

-

Weighing: Accurately weigh a specific amount of the internal standard (e.g., 5-10 mg of Dimethyl terephthalate) into a clean, dry NMR tube using an analytical balance with at least 0.01 mg readability. Document the exact mass.

-

Solvent Addition: Add a precise volume of the Ethyl acetate-d8 to be analyzed (e.g., 0.6 mL) to the NMR tube.

-

Dissolution: Ensure complete dissolution of the internal standard by gentle vortexing or sonication.

-

Equilibration: Allow the sample to equilibrate to the NMR spectrometer's probe temperature before data acquisition.

NMR Data Acquisition

-

Spectrometer: A high-field NMR spectrometer (≥400 MHz) is recommended for better signal dispersion.

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker, 's2pul' on Varian/Agilent) with a 90° pulse angle should be used.[8]

-

Acquisition Time (AQ): Set to at least 3 seconds to ensure full signal decay.

-

Relaxation Delay (D1): This is a critical parameter. It should be at least 5 times the longest T₁ (spin-lattice relaxation time) of all signals being quantified (both the internal standard and the residual solvent peaks). A D1 of 30 seconds is generally a safe starting point.

-

Number of Scans (NS): A sufficient number of scans should be acquired to achieve a high signal-to-noise ratio (S/N > 250:1) for the signals of interest.

-

Temperature: Maintain a constant and accurately controlled temperature (e.g., 298 K).

Data Processing and Analysis

-

Fourier Transform: Apply an exponential window function with a line broadening (LB) of 0.3 Hz.

-

Phasing: Carefully and accurately phase the spectrum manually.

-

Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline across the entire spectrum.

-

Integration: Integrate the signals of the internal standard and the residual proton signals of Ethyl acetate-d8. The integration regions should be set to encompass the entire signal, including any satellite peaks.

-

Calculation: Calculate the isotopic purity based on the qNMR equation.

Caption: Workflow for qNMR determination of isotopic purity.

Common Impurities in Ethyl Acetate-d8 and Their ¹H NMR Signatures

The following table lists common impurities in Ethyl acetate-d8 and their approximate ¹H NMR chemical shifts. Note that these values can vary slightly depending on the temperature and other solutes.[9][10][11]

| Impurity | Typical Chemical Shift (ppm) | Multiplicity | Notes |

| Residual Ethyl acetate (CD₃COOCD₂CD₂H) | ~4.1 | quintet | Residual signal from the ethyl group. |

| Residual Ethyl acetate (CD₂HCOOCD₂CD₃) | ~2.0 | quintet | Residual signal from the acetyl group. |

| Water (H₂O/HDO) | 1.5 - 2.5 | singlet (broad) | Chemical shift is highly dependent on temperature and concentration. |

| Ethanol-d5 (CD₃CD₂OH) | ~3.6 (q), ~1.2 (t) | quartet, triplet | Unreacted starting material. |

| Acetic acid-d3 (CD₃COOH) | ~2.1 | singlet | Unreacted starting material. |

| Grease | ~1.25, ~0.85 | broad multiplet | From glassware. |

Impact of Isotopic Impurities in Drug Development and Pharmaceutical Analysis

In the highly regulated environment of drug development, the purity of all materials, including solvents, is of utmost importance. The use of deuterated solvents with inadequate or unverified isotopic purity can have significant consequences:

-

Inaccurate Quantification of Active Pharmaceutical Ingredients (APIs): If residual solvent signals overlap with API signals, the quantification of the API by qNMR will be inaccurate. This can lead to incorrect dosage formulations and out-of-specification results.

-

Misidentification of Impurities: A broad residual solvent peak could mask a small impurity signal, preventing its identification and characterization as required by regulatory bodies like the FDA and EMA.[12][13][14]

-

Compromised Stability Studies: In stability studies, the appearance of new peaks is a critical indicator of degradation. If these new peaks are obscured by solvent impurities, the stability profile of the drug product may be incorrectly assessed.

-

Challenges in Metabolite Identification: In NMR-based metabolomics or metabolite identification studies, endogenous metabolites are often present at very low concentrations. Solvent impurities can interfere with the detection and quantification of these crucial biomarkers.

The ICH Q3C guidelines for residual solvents in pharmaceuticals, while not specifically addressing isotopic purity, underscore the principle of minimizing all non-essential components in a drug product.[12][14] The use of high-purity deuterated solvents aligns with Good Manufacturing Practices (GMP) by ensuring the quality and consistency of analytical data.

Advanced NMR Techniques for Impurity Profiling

While 1D ¹H NMR is the primary tool for assessing isotopic purity, 2D NMR techniques can provide more detailed information, especially in complex samples or when signals overlap.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It can be used to confirm the identity of impurities by providing information on the carbon skeleton.

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds, which is useful for structural elucidation of unknown impurities.

-

DOSY (Diffusion Ordered Spectroscopy): This technique separates the signals of different components in a mixture based on their diffusion coefficients, which are related to their size and shape. It can be used to identify impurities that have different molecular sizes than the solvent.

Caption: Advanced NMR techniques for impurity profiling.

Conclusion and Best Practices

-

Always verify the isotopic purity of a new batch of Ethyl acetate-d8 using a qNMR experiment with a certified internal standard before using it for critical applications.

-

Store deuterated solvents properly in a dry environment and under an inert atmosphere to prevent contamination with water and other atmospheric impurities.

-

Be aware of the potential impurities arising from the synthesis and handling of the solvent and their characteristic NMR signals.

-

For regulatory submissions, ensure that the methods for determining and controlling the purity of deuterated solvents are well-documented and validated.

By implementing these rigorous quality control measures, researchers can minimize the variability introduced by the solvent and ensure the integrity and reproducibility of their NMR results, ultimately contributing to the development of safe and effective medicines.

References

- Sigma-Aldrich. Ethyl acetate-d8 D 99.

- Bureau International des Poids et Mesures. (2019).

- Journal of Medicinal Chemistry. Purity by Absolute qNMR Instructions.

- ResolveMass Laboratories Inc.

- Bureau International des Poids et Mesures. (2019). Internal Standard Reference Data for qNMR: 4,4-Dimethyl-4-silapentane-1-sulfonic acid-d6 [ISRD-07].

- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Organometallics, 29(9), 2176–2179.

- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667.

- KGROUP.

- Science and Education Publishing.

- ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.

- Sigma-Aldrich. (2017).

- ResearchGate. Deuterated Drugs: Isotope Distribution and Impurity Profiles.

- European Medicines Agency. (2024). ICH Q3C (R9) Guideline on impurities.

- UniSysCat. (2022). New deuteration protocol for preparing NMR solvents.

- U.S. Food and Drug Administration. LIST OF SOLVENTS INCLUDED IN THE GUIDANCE.

- Therapeutic Goods Administration. ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents.

- Allan Chemical Corporation. (2025).

- Sigma-Aldrich. NMR Chemical Shifts of Impurities.

- ECA Academy. (2013). Quality Standards on Recovered Solvents in the Manufacture of Herbal Medicinal Products.

- PubMed. (2022). Ultrafast 2D NMR for the analysis of complex mixtures.

- FUJIFILM Wako Chemicals.

- Acanthus Research. (2022).

Sources

- 1. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 2. otsuka.co.jp [otsuka.co.jp]

- 3. m.youtube.com [m.youtube.com]

- 4. Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short-Chain Fatty Acid Ethyl Ester Mixtures [pubs.sciepub.com]

- 5. bipm.org [bipm.org]

- 6. resolvemass.ca [resolvemass.ca]

- 7. bipm.org [bipm.org]

- 8. pubsapp.acs.org [pubsapp.acs.org]

- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. kgroup.du.edu [kgroup.du.edu]

- 12. ema.europa.eu [ema.europa.eu]

- 13. fda.gov [fda.gov]

- 14. tga.gov.au [tga.gov.au]

Synthesis and manufacturing of Ethyl acetate-d8.

Technical Guide: Synthesis and Manufacturing of Ethyl Acetate-d8 ( )

Executive Summary: The Isotopic Imperative

Ethyl acetate-d8 (CAS: 117121-81-0) is not merely a solvent; it is a critical spectroscopic tool and a metabolic probe. In Nuclear Magnetic Resonance (NMR) spectroscopy, it provides a proton-silent background for analyzing non-polar analytes. In pharmacokinetics, it serves as a stable isotope internal standard, mitigating ion suppression effects in LC-MS/MS.

Unlike standard ethyl acetate production, which prioritizes bulk yield, the manufacturing of the d8-isotopologue is governed by isotopic integrity . The primary technical challenge is not the esterification itself, but the prevention of H/D back-exchange and the rigorous exclusion of atmospheric moisture (H₂O), which degrades isotopic purity.

Comparative Properties: Protio vs. Deutero

| Property | Ethyl Acetate ( | Ethyl Acetate-d8 ( | Significance |

| Molecular Weight | 88.11 g/mol | 96.15 g/mol | Mass shift (+8 Da) essential for MS quantitation. |

| Boiling Point | 77.1 °C | 76-77 °C | Similar volatility requires precise fractional distillation. |

| Density (25°C) | 0.902 g/mL | 0.984 g/mL | Higher density due to deuterium mass. |

| Isotopic Purity | N/A | > 99.5 atom % D | Critical for NMR solvent peak suppression. |

Synthetic Pathways: Strategic Selection

While industrial ethyl acetate is often produced via the Tishchenko reaction (dimerization of acetaldehyde), this route is suboptimal for deuterated synthesis due to the volatility and handling difficulty of Acetaldehyde-d4.

For high-fidelity laboratory and pilot-scale production, Direct Fischer Esterification using deuterated precursors is the industry standard.

The Reaction Logic

-

The Challenge: The reaction is an equilibrium process.[1] In standard chemistry, we remove water to drive the yield.

-

The Isotope Trap: The byproduct is deuterium oxide (

), not water ( -

The Solution: A Closed-Loop Anhydrous Protocol utilizing solid-acid catalysis and in-situ water sequestration.

Detailed Protocol: Anhydrous Fischer Esterification

Safety Note: Deuterated reagents are expensive; failure to dry glassware results in costly isotopic dilution. All glassware must be oven-dried at 120°C for 4 hours prior to use.

Phase 1: Reagent Preparation & Setup

-

Precursor A: Acetic Acid-d4 (>99.5% D) [Sigma-Aldrich].

-

Precursor B: Ethanol-d6 (>99.5% D) [Sigma-Aldrich].

-

Catalyst: Amberlyst® 15 (Dry form) or Sulfuric Acid-d2 (

).-

Expert Insight: Use Amberlyst 15 (solid acid) instead of liquid

. It simplifies workup by filtration, eliminating the need for a liquid-liquid extraction which risks H-introduction.

-

-

Desiccant: Molecular Sieves 3A (Activated).

Phase 2: The Reaction Workflow

-

Stoichiometry: Charge a 3-neck round bottom flask with Acetic Acid-d4 (1.0 equiv) and Ethanol-d6 (1.2 equiv). The excess alcohol drives the equilibrium.

-

Catalysis: Add dried Amberlyst® 15 beads (5% w/w relative to acid).

-

Sequestration: Add activated 3A Molecular Sieves directly to the pot (or use a Soxhlet extractor filled with sieves if volume permits).

-

Mechanism:[2] Sieves selectively trap the produced

, shifting equilibrium to the right without introducing H.

-

-

Reflux: Heat the mixture to gentle reflux (approx. 80°C oil bath) for 4–6 hours under an inert atmosphere (

or Ar).

Phase 3: Purification (The "No-Wash" Workup)

Standard protocols use aqueous bicarbonate washes. DO NOT do this. It introduces protons.

-

Filtration: Cool the mixture and filter under inert gas to remove the Amberlyst and sieves.

-

Fractional Distillation: Transfer the filtrate to a distillation apparatus with a Vigreux column.

-

Fraction 1 (68-72°C): Ethanol-d6 / EtOAc-d8 azeotrope (Save for recycling).

-

Fraction 2 (76-77°C): Pure Ethyl Acetate-d8 .

-

-

Final Polishing: Store the distillate over fresh, activated 4A molecular sieves for 24 hours to ensure water content <50 ppm.

Workflow Visualization

Figure 1: The anhydrous synthesis workflow designed to prevent isotopic dilution.

Quality Control & Analytics

To validate the synthesized material as "Grade A" isotopic reagent, two parameters are paramount: Isotopic Enrichment and Water Content .

QC Decision Matrix

| Test | Method | Acceptance Criteria | Failure Consequence |

| Isotopic Purity | 1H-NMR (in CDCl3) | Residual proton signals < 0.5% | Re-distill or reject. High H content ruins NMR utility. |

| Chemical Purity | GC-FID | > 99.8% Area | Presence of EtOH-d6 affects solvent strength. |

| Water Content | Karl Fischer (Coulometric) | < 0.05% (500 ppm) | Hydrolysis risk; interference with moisture-sensitive reactions. |

Visualization: QC Logic

Figure 2: Quality Control Decision Tree for Deuterated Solvents.

Handling and Storage

Ethyl acetate-d8 is hygroscopic over time. While less aggressive than DMSO-d6, it will slowly absorb atmospheric moisture, which hydrolyzes the ester back into acid and alcohol.

-

Container: Amber borosilicate glass with septum seal or Teflon-lined cap.

-

Storage Environment: Store in a desiccator or glovebox if possible.

-

Septum Hygiene: Never re-use a punctured septum for long-term storage. The puncture creates a micro-channel for moisture ingress.

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 16213791, Ethyl acetate-d8. Retrieved October 26, 2023, from [Link]

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Fischer Esterification mechanics adapted here for isotopes).

Navigating the Nuances of a Deuterated Workhorse: A Technical Guide to the Handling and Storage of Ethyl Acetate-d8

For researchers, scientists, and drug development professionals engaged in sensitive analytical and metabolic studies, the integrity of isotopically labeled compounds is paramount. Ethyl acetate-d8 (CD₃COOCD₂CD₃), a deuterated analog of the widely used solvent, serves as a critical tool in nuclear magnetic resonance (NMR) spectroscopy and as an internal standard in mass spectrometry-based quantification.[1] Its utility, however, is directly proportional to its isotopic and chemical purity. This guide provides a comprehensive framework for the proper handling and storage of Ethyl acetate-d8, ensuring its optimal performance and the safety of laboratory personnel.

Section 1: Understanding the Physicochemical Landscape of Ethyl Acetate-d8

While chemically similar to its non-deuterated counterpart, the substitution of hydrogen with deuterium in Ethyl acetate-d8 results in a slightly different physical profile. These properties are crucial for its proper handling and storage.

| Property | Value | Source(s) |

| Molecular Formula | C₄D₈O₂ | |

| Molecular Weight | 96.15 g/mol | |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 77 °C | [1] |

| Melting Point | -84 °C | [1] |

| Density | 0.984 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.369 | [1] |

| Flash Point | -3 °C | [2] |

| Solubility | Slightly soluble in water; miscible with most organic solvents. | [2][3] |

| Isotopic Purity | Typically ≥99.5 atom % D | [1] |

The high flammability, as indicated by its low flash point, is a primary safety concern that dictates many of the handling and storage protocols.[2]

Section 2: Hazard Identification and Personal Protective Equipment (PPE)

Ethyl acetate-d8 is classified as a highly flammable liquid and vapor, a serious eye irritant, and may cause drowsiness or dizziness.[4] Understanding these hazards is the first step in ensuring a safe working environment.

GHS Hazard Statements:

-

H225: Highly flammable liquid and vapor.[4]

-

H319: Causes serious eye irritation.[4]

-

H336: May cause drowsiness or dizziness.[4]

A robust PPE protocol is non-negotiable when working with Ethyl acetate-d8. The following flowchart outlines the minimum recommended PPE and engineering controls.

Figure 1: Personal Protective Equipment (PPE) and Engineering Controls Workflow for Handling Ethyl acetate-d8.

Section 3: Storage Protocols for Maintaining Purity and Safety

The primary threats to the integrity of Ethyl acetate-d8 during storage are moisture contamination, degradation from light, and the inherent risks associated with its flammability.

Key Storage Principles:

-

Container Integrity: Containers should be kept tightly closed to prevent the ingress of atmospheric moisture and the escape of flammable vapors.[5] For long-term storage or for maintaining high dryness, consider using ampules or bottles with septa.

-

Controlled Environment: Store in a cool, dry, and well-ventilated area.[5] Refrigeration is often recommended for deuterated solvents to prolong their shelf life.[6]

-

Protection from Ignition and Light: The storage area must be free of ignition sources such as sparks, open flames, and hot surfaces.[2] Protection from direct sunlight is also crucial to prevent potential photodegradation.[5]

-

Chemical Incompatibility: Store separately from strong oxidizing agents, acids, and bases.[5]

Section 4: Experimental Protocols: Best Practices in Action

The causality behind experimental choices is critical for ensuring the quality of your research. Here, we detail a self-validating protocol for preparing a standard solution of a non-volatile analyte in Ethyl acetate-d8 for NMR analysis.

Objective: To prepare a 10 mg/mL solution of a non-volatile analyte in Ethyl acetate-d8 with minimal water contamination.

Materials:

-

Ethyl acetate-d8 (in a sealed ampule or septum-capped bottle)

-

Analyte

-

High-quality NMR tube and cap

-

Glass vial and cap

-

Syringe and needle (if using a septum-capped bottle)

-

Pasteur pipette and bulb

-

Inert gas source (e.g., nitrogen or argon)

-

Oven

-

Desiccator

Step-by-Step Methodology:

-

Glassware Preparation:

-

Analyte Preparation:

-

Accurately weigh 5-10 mg of the analyte into the dried glass vial.

-

-

Solvent Transfer under Inert Atmosphere:

-

If using an ampule, score and break it open under a gentle stream of inert gas.

-

If using a septum-capped bottle, flush a dry syringe with inert gas before piercing the septum to withdraw the required volume of Ethyl acetate-d8.

-

Using the dried Pasteur pipette or syringe, transfer approximately 0.6-0.7 mL of Ethyl acetate-d8 to the vial containing the analyte.[8]

-

-

Dissolution and Transfer to NMR Tube:

-

Gently swirl or vortex the vial to dissolve the analyte completely.[7]

-

Using the dried Pasteur pipette, transfer the solution to the dried NMR tube.

-

Cap the NMR tube securely.

-

-

Final Preparation:

-

If necessary, wrap the cap with parafilm to further prevent moisture ingress.

-

Label the NMR tube clearly.

-

This protocol minimizes the exposure of the hygroscopic deuterated solvent to atmospheric moisture, thereby preserving its isotopic purity and preventing the appearance of a large residual water peak in the ¹H NMR spectrum.

Section 5: Navigating the Unexpected: Spill and Waste Management

Even with the most stringent protocols, accidents can happen. A clear and practiced response to spills is essential for laboratory safety.

Spill Response Workflow:

Figure 2: A stepwise workflow for responding to a spill of Ethyl acetate-d8.

For small spills, trained laboratory personnel can use a spill kit containing non-combustible absorbent materials like sand or diatomaceous earth.[9] Do not use paper towels, as they can increase the rate of evaporation and the risk of fire.[9]

Waste Disposal:

Ethyl acetate and its deuterated analog are classified as hazardous waste.[10] In the United States, it falls under the EPA hazardous waste code F003.[11][12]

Core Principles of Ethyl Acetate-d8 Waste Management:

-

Segregation: Do not mix Ethyl acetate-d8 waste with other waste streams, particularly those containing incompatible chemicals.

-

Containment: Collect waste in a designated, properly labeled, and sealed container.[10][13]

-

Labeling: The waste container must be clearly labeled as "Hazardous Waste" and list the contents, including "Ethyl Acetate-d8".[10]

-

Disposal Pathway: Never dispose of Ethyl acetate-d8 down the drain.[10][13] All waste must be disposed of through your institution's environmental health and safety office or a licensed hazardous waste disposal company.[10]

Section 6: The Imperative of Label Stability

The utility of Ethyl acetate-d8 in tracer and metabolic studies hinges on the stability of the deuterium labels. While the C-D bond is generally stable, under certain conditions, such as in the presence of strong acids, bases, or certain catalysts, H/D exchange can occur.[14] For most standard applications, the deuterium labels on Ethyl acetate-d8 are stable. However, in metabolic studies, it is important to be aware that enzymatic processes can lead to label loss.[15]

Conclusion

The effective use of Ethyl acetate-d8 in a research setting is a testament to meticulous laboratory practice. By understanding its physicochemical properties, adhering to stringent safety and handling protocols, and implementing robust storage and waste management procedures, researchers can ensure the integrity of their experiments and the safety of their workplace. This guide serves as a foundational document to be integrated into your laboratory's specific standard operating procedures, fostering a culture of safety and scientific rigor.

References

-

Australian Government Department of Climate Change, Energy, the Environment and Water. Ethyl acetate. [Link]

-

Wikipedia. Ethyl acetate. [Link]

-

National Center for Biotechnology Information. Ethyl acetate-d8. PubChem Compound Summary for CID 16213791. [Link]

-

Washington State University. Ethyl Acetate Standard Operating Procedure. [Link]

-

de Graaf, R. A., et al. (2017). Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies. Journal of Cerebral Blood Flow & Metabolism, 37(9), 3093–3106. [Link]

-

Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

-

University of British Columbia Safety & Risk Services. Flammable Liquid Spill Clean Up. [Link]

-

The City University of New York. Laboratory Chemical Spill Cleanup and Response Guide. [Link]

-

Atzrodt, J., Derdau, V., Fey, T., & Zimmermann, J. (2018). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews, 118(3), 1123-1188. [Link]

-

iUltrasonic. Best Practices for Cleaning with Flammable Solvents. [Link]

-

Hazardous Waste Experts. Guidelines for Solvent Waste Recycling and Disposal. [Link]

-

Princeton University Environmental Health & Safety. Chemical Spill Procedures. [Link]

-

U.S. Environmental Protection Agency. Solvents in the Workplace - How to Determine if They Are Hazardous Waste. [Link]

-

ResearchGate. How to dry deuterated NMR solvents?. [Link]

-

Labinsights. Selection Guide on Deuterated Solvents for NMR. [Link]

-

University of Maryland Environmental Safety, Sustainability and Risk. EPA Hazardous Waste Codes. [Link]

-

ResearchGate. Large deuterium isotope effects and their use: A historical review. [Link]

-

Carl ROTH. Safety Data Sheet: Acetic acid ethyl ester. [Link]

-

eCFR. 40 CFR Part 261 Subpart D -- Lists of Hazardous Wastes. [Link]

Sources

- 1. scientificlabs.com [scientificlabs.com]

- 2. Ethyl acetate - DCCEEW [dcceew.gov.au]

- 3. Ethyl acetate - Wikipedia [en.wikipedia.org]

- 4. Ethyl acetate-d8 | C4H8O2 | CID 16213791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. labinsights.nl [labinsights.nl]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. jk-sci.com [jk-sci.com]

- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 11. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]

- 12. eCFR :: 40 CFR Part 261 Subpart D -- Lists of Hazardous Wastes [ecfr.gov]

- 13. hazardouswasteexperts.com [hazardouswasteexperts.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Stability and Degradation of Ethyl Acetate-d8

For researchers, scientists, and drug development professionals, the integrity of deuterated standards is paramount for the accuracy and reproducibility of experimental data. Ethyl acetate-d8 (CD₃CO₂C₂D₅), a common solvent and analytical standard, is no exception. This guide provides a comprehensive overview of the stability of ethyl acetate-d8, its potential degradation pathways, and robust analytical methodologies for its assessment. By understanding the causality behind its potential instability, researchers can implement effective strategies to ensure the reliability of their results.

The Critical Role of Deuterated Standards in Research and Development

Deuterated compounds, such as ethyl acetate-d8, are indispensable tools in modern analytical and medicinal chemistry. Their primary applications include serving as internal standards in quantitative mass spectrometry-based assays and as solvents in Nuclear Magnetic Resonance (NMR) spectroscopy.[1] The substitution of hydrogen with deuterium affords a molecule with nearly identical chemical properties but a distinct mass, which is fundamental to its utility as an internal standard.[2] Furthermore, the stability of the carbon-deuterium (C-D) bond is generally greater than the carbon-hydrogen (C-H) bond, which can influence the metabolic fate of deuterated drug candidates, a concept known as the kinetic isotope effect.[3]

However, the assumption of absolute stability can be a pitfall. Isotopic and chemical purity are critical quality attributes that must be maintained throughout the lifecycle of the standard. Degradation not only alters the concentration of the standard but can also introduce interfering species, compromising the validity of analytical data.

Chemical Stability Profile of Ethyl Acetate-d8

The stability of ethyl acetate-d8 is influenced by several factors, including storage conditions and the presence of contaminants. While generally stable, it is susceptible to degradation through pathways analogous to its non-deuterated counterpart.

Hydrolytic Stability

The most prevalent degradation pathway for ethyl acetate-d8 is hydrolysis, which results in the formation of acetic acid-d4 and ethanol-d6. This reaction is catalyzed by the presence of acid or base and is accelerated by elevated temperatures.[4][5]

Reaction Scheme: Hydrolysis of Ethyl Acetate-d8 CD₃CO₂C₂D₅ + H₂O ⇌ CD₃COOH + C₂D₅OH

The presence of moisture is a critical factor in initiating hydrolysis.[6] Deuterated solvents are often hygroscopic, and even small amounts of absorbed water can lead to the gradual degradation of ethyl acetate-d8 over time.[7] The rate of hydrolysis is significantly faster under basic conditions.[8][9]

Isotopic Stability: The Potential for H/D Exchange

A unique consideration for deuterated compounds is their isotopic stability. While the C-D bonds in the ethyl group (C₂D₅) are generally stable, the deuterium atoms on the acetyl group (CD₃) are alpha to a carbonyl group, making them potentially susceptible to base-catalyzed hydrogen-deuterium (H/D) exchange.[8][10]

Mechanism of Base-Catalyzed H/D Exchange

Caption: Base-catalyzed H/D exchange of ethyl acetate-d8.

This process can lead to a decrease in the isotopic purity of the standard over time, particularly if stored in the presence of basic contaminants.

Thermal and Photolytic Degradation

While ethyl acetate is relatively stable at ambient temperatures, elevated temperatures can induce thermal decomposition.[11] Similarly, prolonged exposure to light may cause some degradation.[12] Therefore, proper storage is crucial to mitigate these degradation pathways.

Degradation Products and Their Implications

The primary degradation products of ethyl acetate-d8 are deuterated acetic acid and ethanol. The formation of these products can have significant consequences in an analytical setting.

| Degradation Product | Formula | Potential Analytical Impact |

| Acetic acid-d4 | CD₃COOD | Can alter the pH of solutions, potentially affecting analyte stability or chromatographic retention. May interfere with the analysis of acidic analytes. |

| Ethanol-d6 | C₂D₅OD | Can act as a reactive species in certain assays or interfere with the chromatographic separation of volatile analytes. |

| Partially Deuterated Ethyl Acetate | e.g., CHD₂CO₂C₂D₅ | Compromises the isotopic purity of the standard, leading to inaccuracies in quantitative analyses that rely on a single, well-defined mass transition. |

Recommended Storage and Handling Protocols

To ensure the long-term stability of ethyl acetate-d8, the following storage and handling procedures are recommended:

-

Temperature: Store in a refrigerator at 2-8 °C.[3][13] Do not freeze, as this can cause moisture to condense inside the container upon thawing.

-

Light: Store in an amber vial or in the dark to protect from light.[12][14]

-

Moisture: Keep the container tightly sealed to prevent the ingress of atmospheric moisture.[6][14] The use of single-use ampoules can minimize the risk of water contamination.[3]

-

Inert Atmosphere: For long-term storage, flushing the headspace of the container with an inert gas such as argon or nitrogen can help to displace moisture and oxygen.[11]

Experimental Protocols for Stability Assessment

A robust stability testing program is essential to validate the integrity of ethyl acetate-d8 stocks. The following protocols outline methodologies for the quantitative and qualitative assessment of its stability.

Protocol for Quantitative Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the chemical purity of volatile compounds like ethyl acetate-d8 and for detecting volatile degradation products.[15][16]

Workflow for GC-MS Purity Assessment

Caption: Workflow for the GC-MS analysis of ethyl acetate-d8.

Step-by-Step Methodology:

-

Sample Preparation:

-

Prepare a stock solution of ethyl acetate-d8 in a dry, aprotic solvent (e.g., dichloromethane) at a concentration of approximately 1 mg/mL.

-

Create a series of calibration standards by serially diluting the stock solution.

-

-

GC-MS Instrumentation and Parameters:

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

-

Inlet: Split/splitless, 250 °C, split ratio 50:1.

-

Oven Program: 40 °C hold for 2 min, ramp to 250 °C at 15 °C/min, hold for 2 min.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Full scan (m/z 30-200) for qualitative analysis and identification of impurities. Selected Ion Monitoring (SIM) for quantitative analysis, monitoring m/z 96 for ethyl acetate-d8 and characteristic ions for potential degradation products.

-

-

Data Analysis:

-

Integrate the peak area of ethyl acetate-d8 in the calibration standards to generate a calibration curve.

-

Quantify the concentration of ethyl acetate-d8 in the test sample using the calibration curve.

-

Calculate the purity as a percentage of the expected concentration.

-

Examine the full scan chromatogram for the presence of peaks corresponding to potential degradation products.

-

Protocol for Isotopic Purity and Degradation Monitoring by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an invaluable tool for assessing the isotopic purity of deuterated compounds and for detecting the presence of both deuterated and non-deuterated degradation products.[17][18]

Workflow for NMR Stability Monitoring

Caption: Workflow for NMR-based stability assessment.

Step-by-Step Methodology:

-

Sample Preparation:

-

Dissolve a known amount of ethyl acetate-d8 in a suitable deuterated solvent (e.g., chloroform-d) containing a known amount of an internal standard (e.g., tetramethylsilane, TMS).

-

-

NMR Instrumentation and Parameters:

-

Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.

-

Nuclei: ¹H and ²H.

-

¹H NMR:

-

Acquire a standard proton spectrum to detect any residual proton signals in the ethyl acetate-d8 and to identify any non-deuterated degradation products.

-

-

²H NMR:

-

Acquire a deuterium spectrum to confirm the positions of deuterium incorporation and to identify any deuterated degradation products.

-

-

-

Data Analysis:

-

Isotopic Purity: In the ¹H NMR spectrum, integrate the residual proton signals corresponding to the ethyl acetate molecule and compare them to the integral of the internal standard to quantify the level of residual protons. The isotopic purity can be calculated from this ratio.

-

Degradation Products: Analyze the ¹H and ²H NMR spectra for the appearance of new signals that correspond to the expected degradation products (acetic acid-d4 and ethanol-d6). The chemical shifts of these species can be compared to reference spectra.

-

Conclusion

The stability of ethyl acetate-d8 is a critical parameter that underpins its reliable use in research and drug development. While generally stable under proper storage conditions, it is susceptible to hydrolysis and, to a lesser extent, H/D exchange, thermal, and photolytic degradation. A thorough understanding of these degradation pathways, coupled with the implementation of robust analytical monitoring programs utilizing techniques such as GC-MS and NMR, is essential for ensuring the chemical and isotopic integrity of this vital analytical standard. By adhering to the principles and protocols outlined in this guide, researchers can confidently employ ethyl acetate-d8 in their studies, thereby enhancing the quality and reliability of their scientific findings.

References

-

Journal of Chemical Education. Deuterium Exchange in Ethyl Acetoacetate: An Undergraduate GC–MS Experiment. Accessed January 28, 2026. [Link]

-

MDPI. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Accessed January 28, 2026. [Link]

-

NIH. Modification and re-validation of the ethyl acetate-based multi-residue method for pesticides in produce. Accessed January 28, 2026. [Link]

-

Chromservis. Deuterated - Solvents, Reagents & Accessories. Accessed January 28, 2026. [Link]

-

KINETICS OF HYDROLYSIS OF ETHYL ACETATE. Accessed January 28, 2026. [Link]

-

Universal Journal of Pharmaceutical Research. GC-MS ANALYSIS OF ETHYL ACETATE FRACTIONS OF QUST AL HINDI (Saussurea lappa) ROOT. Accessed January 28, 2026. [Link]

-

ResolveMass Laboratories Inc. Deuterated Standards for LC-MS Analysis. Accessed January 28, 2026. [Link]

-

ACS Publications. NMR Shifts, Orbitals, and M···H−X Bonding in d8 Square Planar Metal Complexes. Accessed January 28, 2026. [Link]

-

BUE Scholar. Kinetic study of hydrolysis of ethyl acetate using caustic soda. Accessed January 28, 2026. [Link]

-

Doc Brown's Chemistry. ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting. Accessed January 28, 2026. [Link]

-

ARMAR Isotopes. Ethyl acetate-d8 | 1X1ML | C4D8O2. Accessed January 28, 2026. [Link]

-

ResearchGate. GC-MS ANALYSIS OF ETHYL ACETATE FRACTIONS OF QUST AL HINDI (Saussurea lappa) ROOT. Accessed January 28, 2026. [Link]

-

ResearchGate. How to prevent ethyl acetate from degrading into acetic acid?. Accessed January 28, 2026. [Link]

-

European Medicines Agency. Stability testing of existing active substances and related finished products. Accessed January 28, 2026. [Link]

-

ResearchGate. NMR spectrum of ethyl acetate (A) ¹H-NMR spectra (400 MHz) of ethyl... Accessed January 28, 2026. [Link]

-

Journal of Materials and Environmental Science. Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora. Accessed January 28, 2026. [Link]

-

ResolveMass Laboratories Inc. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Accessed January 28, 2026. [Link]

-

ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Accessed January 28, 2026. [Link]

-

YouTube. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Accessed January 28, 2026. [Link]

-

Carl ROTH. Safety Data Sheet: Acetic acid ethyl ester. Accessed January 28, 2026. [Link]

-

SciSpace. Gas chromatography–mass spectrometry (GC–MS) analysis of ethyl acetate root bark extract of Strychnos innocua. Accessed January 28, 2026. [Link]

-

Reaction Rate of the Alkaline Hydrolysis of Ethyl Acetate. Accessed January 28, 2026. [Link]

-

PubMed. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. Accessed January 28, 2026. [Link]

-

ResearchGate. Kinetic study of hydrolysis of ethyl acetate using caustic soda. Accessed January 28, 2026. [Link]

-

ResearchGate. 1H-NMR impurity originating from ethyl acetate - What could it be?. Accessed January 28, 2026. [Link]

-

ResearchGate. Dynamics of Liquid 1-Ethyl-3-Methylimidazolium Acetate Measured with Implanted-Ion 8 Li β-NMR. Accessed January 28, 2026. [Link]

-

Wikipedia. Kinetic isotope effect. Accessed January 28, 2026. [Link]

-

Chemos GmbH&Co.KG. Safety Data Sheet: Ethyl acetate. Accessed January 28, 2026. [Link]

-

INEOS. Ethyl Acetate. Accessed January 28, 2026. [Link]

-

RCI Labscan. ethyl acetate - SAFETY DATA SHEET. Accessed January 28, 2026. [Link]

Sources

- 1. Ethyl acetate-d8 | High-Purity Deuterated Solvent [benchchem.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 4. buescholar.bue.edu.eg [buescholar.bue.edu.eg]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS [mdpi.com]

- 9. sfu.ca [sfu.ca]

- 10. pubs.acs.org [pubs.acs.org]

- 11. oleohemija.rs [oleohemija.rs]

- 12. carlroth.com:443 [carlroth.com:443]

- 13. armar-europa.de [armar-europa.de]

- 14. rcilabscan.com [rcilabscan.com]

- 15. Modification and re-validation of the ethyl acetate-based multi-residue method for pesticides in produce - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ujpronline.com [ujpronline.com]

- 17. ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 18. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the NMR Spectrum of Ethyl Acetate-d8

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique in modern chemistry, providing unparalleled insights into molecular structure, dynamics, and purity.[1][2][3] At the heart of high-resolution NMR is the use of deuterated solvents, which eliminate overwhelming solvent signals from the proton (¹H) spectrum, allowing for clear observation of the analyte.[4][5] Ethyl acetate-d8 (CD₃COOCD₂CD₃) is a fully deuterated analog of ethyl acetate that serves as a high-purity, versatile solvent for NMR analysis, particularly for non-polar to moderately polar compounds.[6]

This guide offers a comprehensive exploration of the ¹H and ¹³C NMR spectra of ethyl acetate-d8. It is designed for researchers, scientists, and drug development professionals who utilize NMR spectroscopy and require a deep, practical understanding of this common solvent's spectral characteristics. We will delve into the theoretical basis for its NMR signals, provide practical protocols for sample preparation and data acquisition, and discuss its applications, ensuring a blend of fundamental principles and field-proven insights.

Physicochemical Properties of Ethyl Acetate-d8

Ethyl acetate-d8 is the isotopologue of ethyl acetate where all eight hydrogen atoms have been replaced with deuterium (²H).[6] This substitution is key to its function in NMR, but its physical properties remain similar to its non-deuterated counterpart.[7][8]

Table 1: Physicochemical Properties of Ethyl Acetate-d8

| Property | Value | Source(s) |

| Molecular Formula | C₄D₈O₂ | [6] |

| IUPAC Name | 1,1,2,2,2-pentadeuterioethyl 2,2,2-trideuterioacetate | [9] |

| Molecular Weight | 96.15 g/mol | [9][10] |

| CAS Number | 117121-81-0 | [9] |

| Appearance | Colorless liquid | [11] |

| Density | 0.984 g/mL at 25 °C | [7] |

| Boiling Point | 77 °C | [7] |

| Melting Point | -84 °C | [7] |

| Isotopic Purity | ≥99.5 atom % D | [7] |

graph "molecular_structure" { layout=neato; node [shape=plaintext, fontsize=12, fontcolor="#202124"]; edge [color="#5F6368"];// Atom nodes C1 [label="CD₃", pos="0,0!"]; C2 [label="C", pos="1.5,0.5!"]; O1 [label="O", pos="1.5,-0.5!"]; O2 [label="O", pos="2.5,1!"]; C3 [label="CD₂", pos="4,1!"]; C4 [label="CD₃", pos="5.5,0.5!"];

// Bond edges C1 -- C2; C2 -- O1 [style=double]; C2 -- O2; O2 -- C3; C3 -- C4; }

Caption: Molecular structure of Ethyl Acetate-d8.

Understanding the ¹H NMR Spectrum of Ethyl Acetate-d8

Even in highly deuterated solvents (e.g., 99.5% D), a small fraction of residual, non-deuterated isotopologues exists. The signals from these residual protons are what we observe in the ¹H NMR spectrum of the solvent itself. For ethyl acetate-d8, we expect to see signals from the partially protonated acetyl (-COCD₂H) and ethyl (-OCD₂CD₂H and -OCDHCD₃) groups.

Causality of Chemical Shifts and Multiplicities:

-

Acetyl Group (CD₂H-C=O): The residual proton on the acetyl methyl group is adjacent to a carbonyl group (C=O). The electronegative oxygen atom of the carbonyl withdraws electron density, "deshielding" the nearby proton. This deshielding effect causes the proton to resonate at a higher chemical shift (further downfield). This proton is coupled to two deuterium atoms (I=1), resulting in a 1:2:3:2:1 quintet according to the n+1 rule for coupling to deuterons (2nI+1, where n=2, I=1).[12]

-

Ethyl Group Methylene (O-CDH-): The residual proton on the methylene group is adjacent to an oxygen atom, which is highly electronegative and causes significant deshielding, shifting this signal the furthest downfield. This proton is coupled to the three deuterons of the adjacent methyl group, which would theoretically produce a complex multiplet.

-

Ethyl Group Methyl (-CD₂H): The residual proton on the terminal methyl group is relatively shielded compared to the others, causing it to appear at the lowest chemical shift (most upfield). It is coupled to the two adjacent methylene deuterons, resulting in a 1:2:3:2:1 quintet.

Table 2: Expected ¹H NMR Signals for Residual Protons in Ethyl Acetate-d8

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Acetyl (CD₂H ) | ~2.0 | Quintet | ~2 |

| Ethyl Methylene (OCDH ) | ~4.1 | Multiplet | - |

| Ethyl Methyl (CD₂H ) | ~1.2 | Quintet | ~2 |

Note: Chemical shifts are approximate and can vary slightly depending on the spectrometer field strength, temperature, and sample matrix.

Caption: ¹H-¹H spin-spin coupling pathway in residual ethyl acetate.

Understanding the ¹³C NMR Spectrum of Ethyl Acetate-d8

In a proton-decoupled ¹³C NMR spectrum, we expect to see signals for each of the four unique carbon atoms in the ethyl acetate-d8 molecule. The chemical shifts are primarily influenced by the electronegativity of neighboring atoms.

-

Carbonyl Carbon (C=O): This carbon is double-bonded to one oxygen and single-bonded to another, making it highly deshielded and causing it to appear at the furthest downfield position.

-

Methylene Carbon (-O-CD₂-): This carbon is directly attached to an oxygen atom, resulting in a significant downfield shift.

-

Acetyl Carbon (CD₃-C=O): This carbon is part of the acetyl group and is moderately deshielded.

-

Methyl Carbon (-CD₃): This terminal methyl carbon is the most shielded and therefore appears at the most upfield position.

A key feature of the ¹³C spectrum of a deuterated solvent is the splitting of carbon signals due to one-bond coupling with deuterium (¹J_CD).[12] Since deuterium has a spin I=1, a carbon attached to one deuterium (CD) will appear as a 1:1:1 triplet, a CD₂ group as a 1:2:3:2:1 quintet, and a CD₃ group as a 1:3:6:7:6:3:1 septet.[13] This splitting can sometimes make the signals broad or difficult to detect, especially for carbons with long relaxation times.[13]

Table 3: Expected ¹³C NMR Signals for Ethyl Acetate-d8

| Assignment | Chemical Shift (δ, ppm) | Expected Multiplicity (due to ¹J_CD) |

| Carbonyl (C =O) | ~170 | Singlet |

| Methylene (-O-C D₂-) | ~60 | Quintet |

| Acetyl (C D₃-C=O) | ~20 | Septet |

| Methyl (-C D₃) | ~14 | Septet |

Note: Chemical shifts are approximate. The multiplicities may not be fully resolved in a standard ¹³C NMR experiment.

Practical Guide to Acquiring the NMR Spectrum of Ethyl Acetate-d8

The following protocols are designed to ensure the acquisition of high-quality NMR data when using ethyl acetate-d8 as a solvent.

Experimental Protocol: Sample Preparation

Objective: To prepare a homogeneous, particulate-free NMR sample suitable for high-resolution analysis.

Materials:

-

Analyte of interest (typically 1-10 mg for ¹H NMR)

-

Ethyl acetate-d8 (≥99.5% D)

-

High-quality 5 mm NMR tube and cap

-

Pasteur pipette with glass wool plug (for filtration)

-

Vial for dissolution

Procedure:

-

Weigh the Analyte: Accurately weigh the desired amount of your solid sample into a clean, dry vial.

-

Add Solvent: Using a clean pipette, add approximately 0.6 mL of ethyl acetate-d8 to the vial. The optimal sample depth in a standard 5mm tube is around 4-5 cm.[14]

-

Dissolve the Sample: Gently swirl or vortex the vial to completely dissolve the analyte. If necessary, gentle warming or sonication can be used, but ensure the sample is returned to room temperature before proceeding.

-

Filter the Sample: To remove any particulate matter which can degrade spectral quality, filter the solution directly into the NMR tube.[14] Place a small, tight plug of glass wool into a Pasteur pipette and use it to transfer the solution.

-

Cap and Label: Cap the NMR tube securely to prevent solvent evaporation and contamination. Label the tube clearly with a permanent marker.[14]

Expert Insight: The cleanliness of the NMR tube is paramount.[15][16] Residual contaminants from previous samples or cleaning solvents can easily appear in the spectrum, especially when analyzing dilute samples. Always use tubes that have been rigorously cleaned and dried.[14]

Experimental Protocol: NMR Spectrometer Setup and Data Acquisition

Objective: To configure the NMR spectrometer with appropriate parameters for acquiring high-resolution ¹H and ¹³C spectra.

Parameters (¹H Acquisition):

-

Number of Scans (NS): Typically 8 to 16 scans are sufficient for moderately concentrated samples.

-

Relaxation Delay (D1): A delay of 1-2 seconds is usually adequate.

-

Acquisition Time (AQ): Aim for an acquisition time of 2-4 seconds to ensure good resolution.

-

Shimming: Perform automated or manual shimming on the deuterium lock signal to optimize magnetic field homogeneity.

Parameters (¹³C Acquisition):

-

Number of Scans (NS): A significantly higher number of scans is required due to the low natural abundance of ¹³C (e.g., 256 to 1024 scans).

-

Relaxation Delay (D1): For quantitative analysis, a longer delay (5-10 seconds) may be necessary, especially for quaternary carbons like the carbonyl group.

-

Proton Decoupling: Use a standard proton broadband decoupling sequence to simplify the spectrum and improve the signal-to-noise ratio.

Caption: Standard workflow for NMR data acquisition.

Applications in Research and Drug Development

-

"Clean" Solvent Choice: Ethyl acetate has characteristic ¹H NMR signals in the non-deuterated form at ~1.26, 2.05, and 4.12 ppm. When an analyte has important signals in these regions, using ethyl acetate-d8 as the solvent provides a clean spectral window for unambiguous analysis.

-

Quantitative NMR (qNMR): Due to its chemical stability and simple residual signals, ethyl acetate-d8 can be used in qNMR applications.[17] While not as common as other standards, its utility arises when a specific chemical shift range is needed for quantification without signal overlap.

-

Deuterium Labeling Studies: In synthetic chemistry, ethyl acetate-d8 can serve as a source of deuterium atoms for isotopic labeling studies, which are crucial for elucidating reaction mechanisms.[6]

Conclusion

Ethyl acetate-d8 is a valuable solvent in the NMR spectroscopist's toolkit. A thorough understanding of its ¹H and ¹³C NMR spectra, including the characteristic chemical shifts and splitting patterns of its residual proton and carbon signals, is essential for accurate spectral interpretation. The deshielding effects of the ester functional group dictate the downfield shifts of the carbonyl carbon and adjacent methylene protons and carbons. By following rigorous sample preparation and data acquisition protocols, researchers can leverage the properties of ethyl acetate-d8 to acquire high-quality, unambiguous NMR data, thereby advancing scientific discovery in chemistry and drug development.

References

- Learning Science. (2021).

- University of Birmingham. (n.d.).

- Li, Y., et al. (2025). Development of an NMR-based quantification method for the main components in VAE-type adhesives/emulsions.

- Benchchem. (n.d.).

- Brown, W. P. (2025).

- Sigma-Aldrich. (n.d.). Ethyl acetate-d8, 99.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.

- National Center for Biotechnology Information. (n.d.).

- Cambridge Isotope Laboratories, Inc. (n.d.).

- Chemistry LibreTexts. (2022). 4.7: NMR Spectroscopy.

- Smith, A. et al. (n.d.). Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short-Chain Fatty Acid Ethyl Ester Mixtures.

- Organomation. (n.d.).

- University of Ottawa NMR Facility Blog. (2008).

- Brown, W. P. (n.d.).

- Iowa State University. (n.d.). NMR Sample Preparation.

- Aryal, S. (2022). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Microbe Notes.

- Colli, H. N., Gold, V., & Pearson, J. E. (1973). Deuterium Isotope Effects on Carbon-13 Nuclear Magnetic Resonance Spectra. J.C.S. Chem. Comm.

- Slideshare. (n.d.).

- Western University. (n.d.).

- ARMAR Isotopes. (n.d.).

- Wikipedia. (n.d.).

- University of Minnesota. (n.d.). NMR Sample Preparation. College of Science and Engineering.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. microbenotes.com [microbenotes.com]

- 3. NMR Spectroscopy: Principles, Techniques, and Applicationsy.pptx [slideshare.net]

- 4. ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. publish.uwo.ca [publish.uwo.ca]

- 6. Ethyl acetate-d8 | High-Purity Deuterated Solvent [benchchem.com]

- 7. scientificlabs.com [scientificlabs.com]

- 8. Ethyl acetate - Wikipedia [en.wikipedia.org]

- 9. Ethyl acetate-d8 | C4H8O2 | CID 16213791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. isotope.com [isotope.com]

- 11. armar-europa.de [armar-europa.de]

- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 13. University of Ottawa NMR Facility Blog: Finding "Lost" Deuterated 13C Signals [u-of-o-nmr-facility.blogspot.com]

- 14. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 15. organomation.com [organomation.com]

- 16. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 17. Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short-Chain Fatty Acid Ethyl Ester Mixtures [pubs.sciepub.com]

Technical Guide: Natural Abundance Deuterium Analysis of Ethyl Acetate

This guide is structured as a technical whitepaper designed for researchers and drug development professionals. It synthesizes principles of isotope chemistry, NMR spectroscopy, and origin verification into a cohesive operational framework.

Methodology: SNIF-NMR and Isotopic Fractionation Profiling

Executive Summary

In the pharmaceutical and flavor industries, Ethyl Acetate (EtOAc) is a ubiquitous solvent and reagent. However, its isotopic signature—specifically the natural abundance of deuterium (

For drug development, understanding these "background" isotopic levels is critical for:

-

Metabolic Tracing: Establishing accurate baselines for stable isotope tracer studies (ADME).

-

Raw Material Qualification: Verifying the bio-origin of excipients in "natural" formulations.

-

Forensic Authenticity: Distinguishing between fermentation-derived (bio) and synthetic EtOAc.

This guide details the Site-Specific Natural Isotope Fractionation (SNIF-NMR) methodology to quantify deuterium distribution at specific molecular positions within ethyl acetate.

The Physics of Deuterium in Ethyl Acetate

Molecular Architecture and Isotopic Sites

Ethyl acetate (

| Moiety | Label | Chemical Shift ( | Source Origin Influence |

| Acetyl Methyl | Site I ( | Derived from Acetyl-CoA (bio) or Acetic Acid (syn). | |

| Ethyl Methylene | Site II ( | Derived from Ethanol. Highly sensitive to fermentation pathway. | |

| Ethyl Methyl | Site III ( | Derived from Ethanol. |

Isotopic Fractionation Mechanisms

The Deuterium/Hydrogen (D/H) ratio is not uniform across the molecule. It is governed by the kinetic isotope effects (KIE) of the synthesis pathway.

-

Synthetic Route (Petrochemical):

-

Precursors: Ethylene (from cracking) and Acetic Acid (from Methanol carbonylation).

-

Profile: Generally depleted in deuterium due to the fossil fuel origin of ethylene. The distribution tends to be more statistical unless specific hydration sources (water) introduce exchangeable deuterium.

-

-

Biosynthetic Route (Fermentation):

-

Precursors: Sugars

Pyruvate -

Profile: Characterized by specific enrichment at the ethyl methyl site (Site III) relative to the methylene site (Site II). This "filiation" is the fingerprint of the glycolytic pathway.

-

Visualization: Isotopic Pathway Mapping

The following diagram illustrates how different synthesis routes imprint distinct isotopic signatures on the ethyl acetate molecule.

Figure 1: Isotopic lineage of ethyl acetate. The final D/H ratio at each site is a composite of the precursor's history.

Analytical Methodology: SNIF-NMR Protocol

Objective: Quantify the site-specific deuterium to hydrogen ratios

Principle: Unlike Mass Spectrometry (IRMS), which burns the sample to measure global D/H, SNIF-NMR preserves the molecule to measure local D/H.

Reagents and Standards

-

Sample:

mL of pure Ethyl Acetate (Dry, <0.1% water). -

Internal Standard (IS): Tetramethylurea (TMU) or Tetramethylbenzene (TMB) .

-

Why TMU? It has a single, sharp resonance, high boiling point, and does not overlap with EtOAc signals.

-

Certified Isotope Value: The IS must have a known D/H ratio (calibrated against VSMOW).

-

-

Lock Solvent: Hexafluorobenzene (

) is preferred for "fluorine lock" probes to avoid deuterium interference. If using a standard probe, a coaxial insert with

Sample Preparation Workflow

-

Weighing: Accurately weigh ~3.0 g of Ethyl Acetate into a vial.

-

Standard Addition: Add ~1.5 g of TMU (Internal Standard). Record masses to 0.1 mg precision.

-

Homogenization: Vortex for 30 seconds.

-

Transfer: Transfer to a 10mm NMR tube (10mm tubes provide higher sensitivity for low-abundance nuclei than standard 5mm tubes).

Instrumental Parameters ( H-NMR)

-